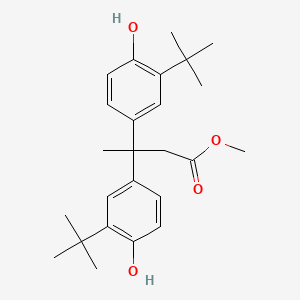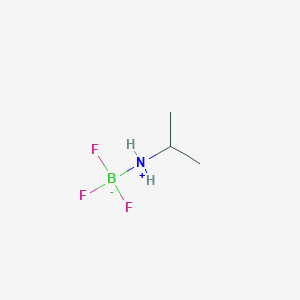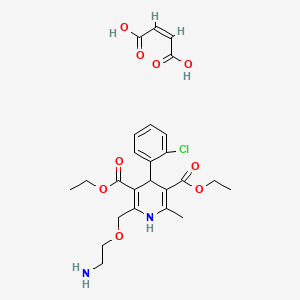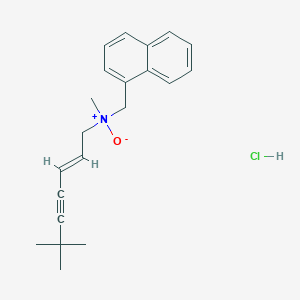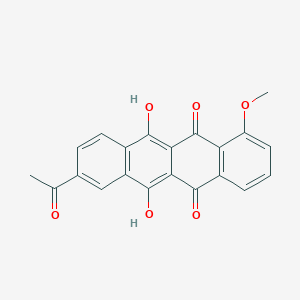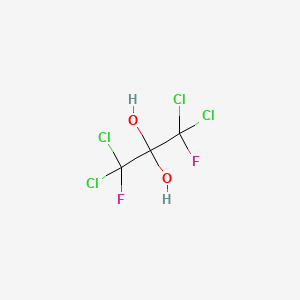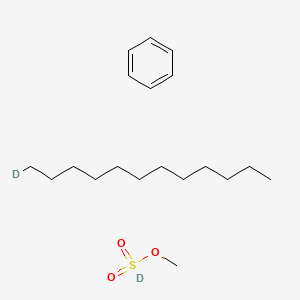
Benzene;1-deuteriododecane;deuteriosulfonyloxymethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;1-deuteriododecane;deuteriosulfonyloxymethane is a complex organic compound that combines the aromatic properties of benzene with the unique characteristics of deuterium-substituted alkanes and sulfonyloxymethane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;1-deuteriododecane;deuteriosulfonyloxymethane involves multiple steps, starting with the preparation of deuterated benzene and dodecane. Deuterated benzene can be prepared by exchange with deuterium oxide in the presence of a catalyst such as platinum black . Deuterated dodecane can be synthesized through similar exchange reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, followed by sulfonation in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene;1-deuteriododecane;deuteriosulfonyloxymethane undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The deuterated dodecane and sulfonyloxymethane groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide and other nucleophiles are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, deuterated alkanes, and various sulfonyl compounds .
Scientific Research Applications
Benzene;1-deuteriododecane;deuteriosulfonyloxymethane has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene;1-deuteriododecane;deuteriosulfonyloxymethane involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring’s aromaticity allows for stable interactions with various electrophiles, while the deuterated groups provide unique kinetic isotope effects that can influence reaction rates and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic compound with similar electrophilic substitution reactions.
Deuterated Alkanes: Compounds like deuterated methane and ethane, which share the deuterium substitution.
Sulfonyloxymethane Derivatives: Compounds with similar sulfonyl groups but without the deuterium substitution.
Uniqueness
Benzene;1-deuteriododecane;deuteriosulfonyloxymethane is unique due to the combination of aromatic, deuterated, and sulfonyl functional groups. This combination provides distinct chemical properties and reactivity patterns that are not observed in simpler compounds .
Properties
Molecular Formula |
C19H36O3S |
|---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
benzene;1-deuteriododecane;deuteriosulfonyloxymethane |
InChI |
InChI=1S/C12H26.C6H6.CH4O3S/c1-3-5-7-9-11-12-10-8-6-4-2;1-2-4-6-5-3-1;1-4-5(2)3/h3-12H2,1-2H3;1-6H;5H,1H3/i1D;;5D |
InChI Key |
CQLYLRCOSLMZRD-WAXMLXMGSA-N |
Isomeric SMILES |
[2H]CCCCCCCCCCCC.[2H]S(=O)(=O)OC.C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC.COS(=O)=O.C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


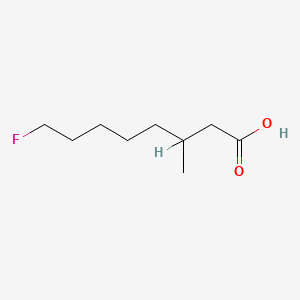
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
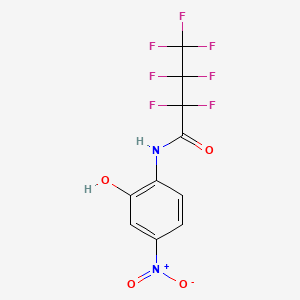
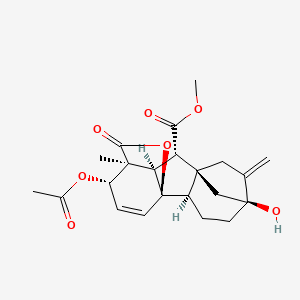
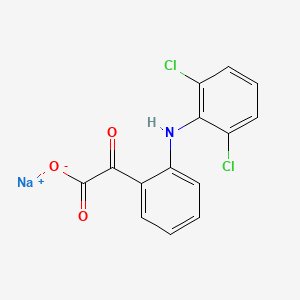
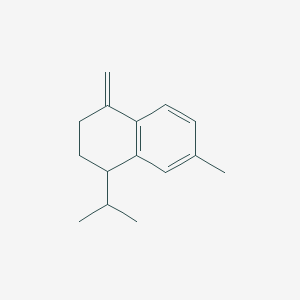
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
